
Methyl N-(3-ethylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(3-ethylphenyl)carbamate is a chemical compound that is widely used in scientific research. It is also known as carbaryl, which is a carbamate insecticide that is used to control pests in agriculture and public health. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of insects, including beetles, aphids, and mites.
Mecanismo De Acción
Carbaryl works by inhibiting the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, carbaryl causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately death of the insect.
Efectos Bioquímicos Y Fisiológicos
Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects. It affects the nervous system, leading to muscle spasms, paralysis, and death. Carbaryl also affects the reproductive system, leading to reduced fertility and abnormal development of the eggs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaryl is a widely used insecticide that is readily available and relatively inexpensive. It is also easy to use and has a broad spectrum of activity against many different types of insects. However, carbaryl is toxic to humans and animals and can have negative effects on the environment. Therefore, it is important to use carbaryl with caution and to follow proper safety precautions when working with this chemical.
Direcciones Futuras
There are many future directions for research on carbaryl and related compounds. One area of research is the development of new pesticides that are more effective and less harmful to the environment. Another area of research is the study of the effects of carbaryl on non-target organisms, such as bees and other beneficial insects. Finally, there is a need for more research on the mechanism of action of carbaryl and related compounds, which could lead to the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders.
In conclusion, carbaryl is a widely used insecticide that has many applications in scientific research. It is important to use carbaryl with caution and to follow proper safety precautions when working with this chemical. There are many future directions for research on carbaryl and related compounds, which could lead to the development of new pesticides and drugs for the treatment of neurological disorders.
Métodos De Síntesis
Carbaryl is synthesized by reacting methyl isocyanate with 3-ethylphenol. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The resulting product is purified and crystallized to obtain pure carbaryl.
Aplicaciones Científicas De Investigación
Carbaryl is widely used in scientific research as a tool to study the nervous system and insect physiology. It is used to study the effects of pesticides on insects and to develop new pesticides that are more effective and less harmful to the environment. Carbaryl is also used to study the mechanism of action of acetylcholinesterase inhibitors, which are important drugs for the treatment of Alzheimer's disease.
Propiedades
Número CAS |
113932-82-4 |
|---|---|
Nombre del producto |
Methyl N-(3-ethylphenyl)carbamate |
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
methyl N-(3-ethylphenyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-3-8-5-4-6-9(7-8)11-10(12)13-2/h4-7H,3H2,1-2H3,(H,11,12) |
Clave InChI |
BCZQJHZJJCOAHQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)OC |
SMILES canónico |
CCC1=CC(=CC=C1)NC(=O)OC |
Sinónimos |
Carbamic acid, (3-ethylphenyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







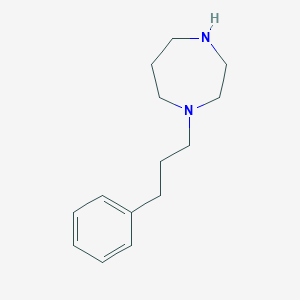



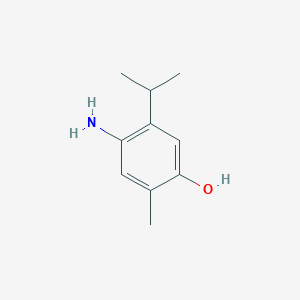
![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)
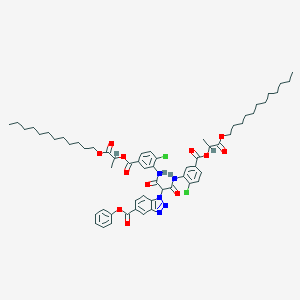
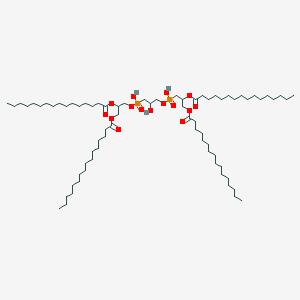
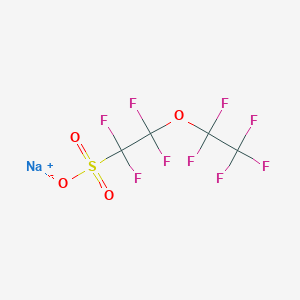
![(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B48707.png)